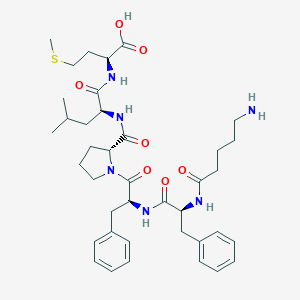
delta-Ava-pro(9)-substance P (7-11)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Ava-pro(9)-substance P (7-11), also known as Delta-Ava-pro(9)-substance P (7-11), is a useful research compound. Its molecular formula is C39H56N6O7S and its molecular weight is 753 g/mol. The purity is usually 95%.
The exact mass of the compound delta-Ava-pro(9)-substance P (7-11) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality delta-Ava-pro(9)-substance P (7-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about delta-Ava-pro(9)-substance P (7-11) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pain Management
Research has demonstrated that delta-Ava-pro(9)-substance P (7-11) can modulate pain responses. Studies involving animal models have shown that administration of this compound can alter nociceptive behaviors, indicating its role in pain modulation. For instance:
- In a study assessing the effects on gastrointestinal motility, the activation of NK1 receptors by delta-Ava-pro(9)-substance P (7-11) resulted in increased peristaltic activity, suggesting a dual role in both pain perception and gastrointestinal function .
Neurological Disorders
The compound has been investigated for its potential applications in treating neurological disorders where substance P signaling is disrupted:
- Migraine and Headaches : Given the role of substance P in migraine pathophysiology, delta-Ava-pro(9)-substance P (7-11) may provide insights into novel therapeutic strategies for migraine relief .
- Anxiety and Depression : Research indicates that substance P may be involved in mood regulation. Therefore, delta-Ava-pro(9)-substance P (7-11) could be explored as a treatment option for anxiety and depressive disorders .
Respiratory Conditions
The compound's interaction with NK1 receptors also extends to respiratory physiology:
- Studies have shown that substance P plays a role in bronchoconstriction and airway hyperreactivity, which are common features of asthma and other respiratory diseases. Delta-Ava-pro(9)-substance P (7-11) could be utilized to investigate these pathways further .
Case Studies and Research Findings
Propriétés
Numéro CAS |
136912-73-7 |
|---|---|
Formule moléculaire |
C39H56N6O7S |
Poids moléculaire |
753 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C39H56N6O7S/c1-26(2)23-30(35(47)42-29(39(51)52)19-22-53-3)43-37(49)33-17-12-21-45(33)38(50)32(25-28-15-8-5-9-16-28)44-36(48)31(24-27-13-6-4-7-14-27)41-34(46)18-10-11-20-40/h4-9,13-16,26,29-33H,10-12,17-25,40H2,1-3H3,(H,41,46)(H,42,47)(H,43,49)(H,44,48)(H,51,52)/t29-,30-,31-,32-,33+/m0/s1 |
Clé InChI |
ZQAKFOMGNRXPNB-PMUGGPHNSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Séquence |
XFFPLM |
Synonymes |
delta-Ava-Pro(9)-substance P (7-11) GR 51667 GR-51667 substance P (7-11), delta-Ava-Pro(9)- substance P (7-11). delta-aminovalyl-Pro(9)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















